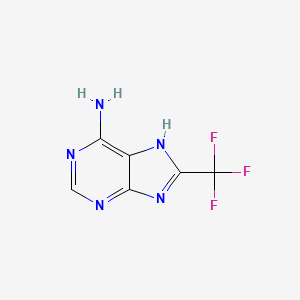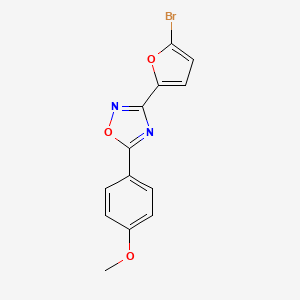![molecular formula C18H20N2O3S B1226588 N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)
N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide is a sulfonamide.
Applications De Recherche Scientifique
Antitumor Applications
Compounds in the sulfonamide-focused libraries, including ones related to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, have shown promise in antitumor applications. A study by Owa et al. (2002) highlighted two compounds, E7010 and E7070, from this group that act as potent cell cycle inhibitors and have advanced to clinical trials. E7010 disrupts tubulin polymerization, while E7070 is a novel class of antiproliferative agents causing a decrease in the S phase fraction and accumulation in G1 and/or G2 in various cancer cell lines. Their preliminary clinical activities were further explored using high-density oligonucleotide microarray analysis to understand the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Anti-HIV and Antifungal Activity
Zareef et al. (2007) synthesized a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for anti-HIV and antifungal activities. The study revealed the potential of these sulfonamide derivatives in combating HIV and fungal infections, showcasing the diverse therapeutic applications of this chemical class (Zareef et al., 2007).
Computational and Structural Analysis
A computational and structural study by Murthy et al. (2018) on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a compound related to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, provided insights into its molecular structure and properties. This study highlights the importance of structural and electronic analysis in understanding the behavior of sulfonamide derivatives (Murthy et al., 2018).
Alzheimer’s Disease Research
In Alzheimer’s disease research, Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine. These compounds were tested for acetylcholinesterase inhibitory activity, a key target in Alzheimer's treatment. N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed promising results, comparable to Neostigmine methylsulfate. This study indicates the potential of sulfonamide derivatives in the treatment of neurodegenerative diseases (Abbasi et al., 2018).
Crystal Structure Analysis
Research by Zhang et al. (2010) on the crystal structure and anticancer properties of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, a compound similar to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, contributes to understanding the structure-activity relationships in sulfonamides. These insights are crucial in designing more effective anticancer agents (Zhang et al., 2010).
Propriétés
Nom du produit |
N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C18H20N2O3S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13-10-15-11-14(4-9-18(15)20(13)2)12-19-24(21,22)17-7-5-16(23-3)6-8-17/h4-11,19H,12H2,1-3H3 |
Clé InChI |
CNISVKFXGVWDNN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)
![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)
![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![2-[(4-chlorophenyl)methylthio]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B1226518.png)



![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)
![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)
![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)
